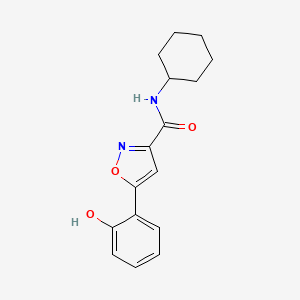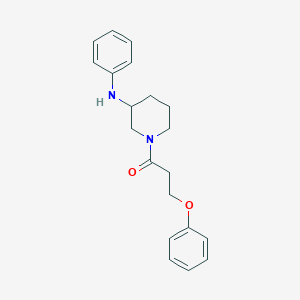
N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as PHCCC, is a chemical compound that belongs to the class of isoxazole carboxamides. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of synaptic transmission, plasticity, and neuronal excitability. In
作用機序
N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide binds to the allosteric site of mGluR4, which enhances the receptor's response to glutamate. This results in the activation of downstream signaling pathways, including the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of potassium channels. These signaling pathways lead to the regulation of synaptic transmission and plasticity, which underlie the physiological and behavioral effects of N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide.
Biochemical and Physiological Effects
N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been reported to increase dopamine release in the striatum, which is involved in the regulation of movement and reward. N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide also has anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
One of the advantages of using N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments is its selectivity and potency for mGluR4. This allows for the specific modulation of this receptor without affecting other glutamate receptors. However, one of the limitations of using N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, the effects of N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide may vary depending on the animal model and experimental conditions used.
将来の方向性
There are several future directions for the research on N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. One area of interest is its potential therapeutic applications in neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Further studies are needed to determine the optimal dosing and administration of N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide for these conditions. Another area of future research is the development of more potent and selective positive allosteric modulators of mGluR4, which could have even greater therapeutic potential. Finally, the use of N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in combination with other drugs or therapies could be explored to enhance its effects and reduce potential side effects.
合成法
The synthesis of N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide involves the reaction of 2-hydroxybenzaldehyde and cyclohexylamine with isoxazole-5-carboxylic acid in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified using column chromatography to obtain N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in high yield and purity.
科学的研究の応用
N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It is a selective and potent positive allosteric modulator of mGluR4, which is predominantly expressed in the central nervous system. mGluR4 activation has been shown to have neuroprotective effects and to regulate synaptic transmission and plasticity. Therefore, N-cyclohexyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been investigated for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
N-cyclohexyl-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14-9-5-4-8-12(14)15-10-13(18-21-15)16(20)17-11-6-2-1-3-7-11/h4-5,8-11,19H,1-3,6-7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGWSNCPLCBNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49731072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-methoxyphenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6006677.png)
![3-ethoxy-4-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6006682.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6006686.png)
![1-{3-[({[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6006689.png)
![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B6006691.png)
![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B6006717.png)
![ethyl 2-anilino-5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006722.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006728.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6006740.png)
![5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6006748.png)

![N-methyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6006760.png)
![N-benzyl-6-[4-(2-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6006775.png)
